

4,4'-(9-Fluorenylidene)dianiline IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-(9-Fluorenylidene)dianiline

Cat. No.: B098456

[Get Quote](#)

An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline

This technical guide provides a comprehensive overview of **4,4'-(9-Fluorenylidene)dianiline**, a crucial diamine monomer in the synthesis of high-performance polymers. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Nomenclature

- IUPAC Name: 4-[9-(4-aminophenyl)fluoren-9-yl]aniline[1]
- Systematic Name: Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis-[1]

Synonyms

The compound is known by a variety of synonyms in the literature and commercial products:

- 9,9-Bis(4-aminophenyl)fluorene (FDA)[2][3]
- 4,4'-(9-Fluorenylidene)dianiline**[2][4][5]
- BAFL
- 9,9'-Bis(4-aminophenyl) fluorene[4][5]

- AKOS BBB/416[4][5]
- BIO-FARMA BF003152[3][5]
- TIMTEC-BB SBB008629[3][5]
- Anilinefluorene[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4,4'-(9-Fluorenylidene)dianiline** is presented below.

Property	Value
Molecular Formula	C ₂₅ H ₂₀ N ₂
Molecular Weight	348.44 g/mol [4]
Appearance	White to almost white powder/crystal[3][6]
Melting Point	237-239 °C[2][4][5]
Density	1.245 ± 0.06 g/cm ³ (Predicted)[3]
Water Solubility	Insoluble[3]
Purity	>99%[2], ≥97.0% (HPLC)

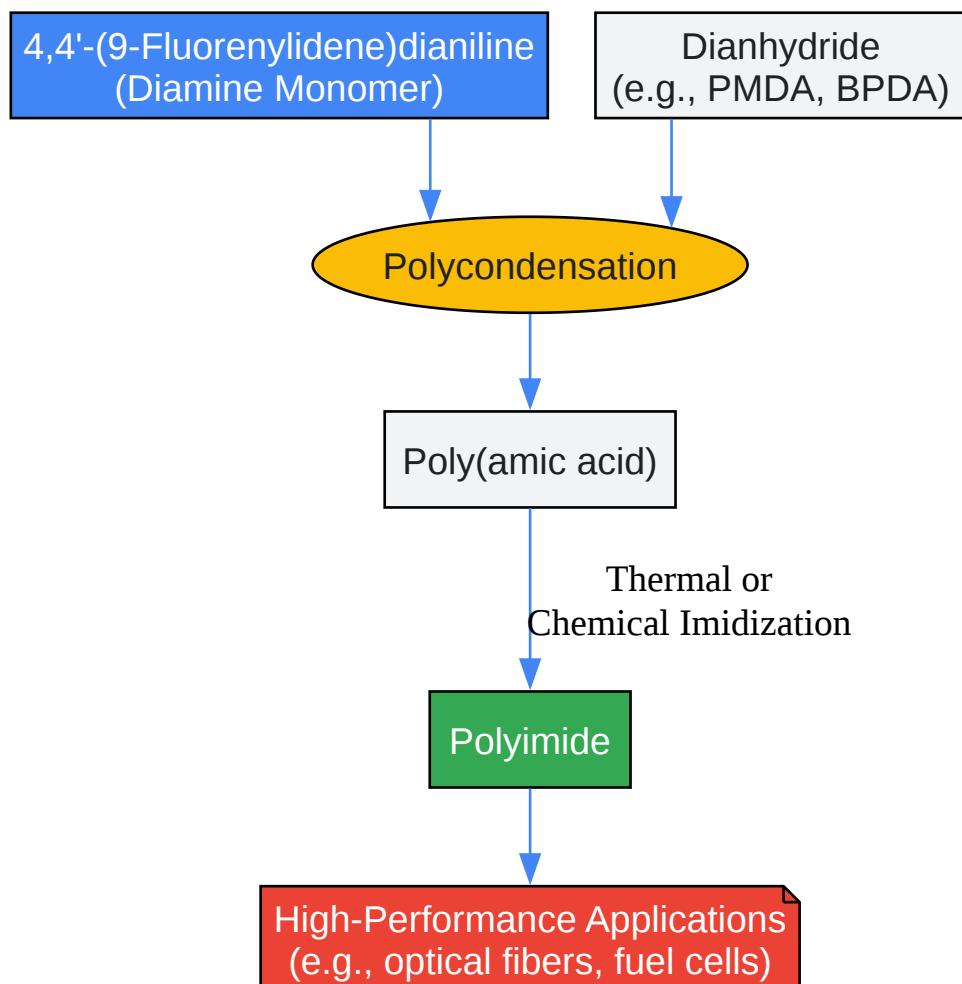
Experimental Protocol: Synthesis

A common method for the synthesis of 9,9-Bis(4-aminophenyl)fluorene involves the condensation reaction of 9-fluorenone with aniline.[3] A detailed experimental procedure is as follows:

Materials:

- 9-Fluorenone
- Aniline Hydrochloride

- Sodium Bisulfite
- Aniline
- Toluene
- 10% Potassium Hydroxide solution


Procedure:

- Reaction Setup: In a two-necked flask equipped with a water separator, combine 3.6 g of 9-fluorenone, 7.2 g of aniline hydrochloride, 0.5 g of sodium bisulfite, 8.8 mL of aniline, and 6 mL of toluene.^[6] The reaction should be conducted under a nitrogen atmosphere.
- Initial Reaction: Heat the mixture to 120 °C and maintain for 3 hours, continuously removing the water produced.^[6]
- Temperature Increase: Slowly raise the temperature to 135 °C and continue the reaction for an additional 1.5 hours, or until no more water is generated.^[6]
- Neutralization: Cool the reaction mixture to approximately 60 °C. Add a 10 wt% potassium hydroxide solution to adjust the pH to 9 and stir for 15 minutes.^[6]
- Purification: Filter the hot solution to remove solid impurities. The filter cake is then washed with water and recrystallized from toluene to yield the pure product.^[6]
- Drying and Yield Calculation: The purified product is dried, and the final yield is determined. A typical yield for this process is around 94%.^[6]

Applications and Logical Relationships

4,4'-(9-Fluorenylidene)dianiline is a key building block in the synthesis of polyimides.^{[2][6]} These polymers are known for their high thermal and hydrolytic stability.^[6] The non-aromatized nature of the fluorene moiety allows for the creation of thermally stable and transparent polyimides.^{[2][6]} Furthermore, the polyimide backbone can be chemically modified via Friedel-Crafts alkylation on the fluorene group.^[2]

Below is a diagram illustrating the role of **4,4'-(9-Fluorenylidene)dianiline** as a monomer in the synthesis of polyimides.

[Click to download full resolution via product page](#)

Polyimide Synthesis Workflow

Safety and Hazards

4,4'-(9-Fluorenylidene)dianiline is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It causes serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-(9-Fluorenylidene)dianiline | C₂₅H₂₀N₂ | CID 631552 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. parchem.com [parchem.com]
- 6. 4,4'-(9-플루오레닐아이딘)다이아닐린 | 15499-84-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [4,4'-(9-Fluorenylidene)dianiline IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098456#4-4-9-fluorenylidene-dianiline-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com